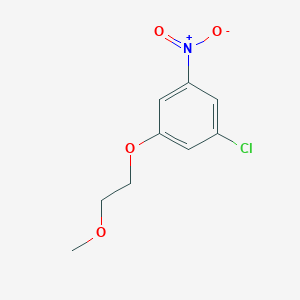

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene

CAS No.:

Cat. No.: VC13590434

Molecular Formula: C9H10ClNO4

Molecular Weight: 231.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO4 |

|---|---|

| Molecular Weight | 231.63 g/mol |

| IUPAC Name | 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene |

| Standard InChI | InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |

| Standard InChI Key | KMMCEXIQCXJSAO-UHFFFAOYSA-N |

| SMILES | COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene is C₉H₁₀ClNO₄, with a molecular weight of 231.63 g/mol . The nitro group (-NO₂) at the 5-position and the 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position create steric and electronic effects that influence reactivity.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.311 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 339.5 ± 32.0 °C | Predicted |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) | Inferred |

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself .

Synthesis and Preparation

Methodological Approaches

While direct synthesis protocols for this compound are sparsely documented, analogous pathways suggest a multi-step process:

-

Chlorination: Introduction of chlorine via electrophilic substitution on a methoxyethoxy-nitrobenzene precursor.

-

Functional Group Introduction: The 2-methoxyethoxy group is likely added through nucleophilic substitution or Ullmann coupling under catalytic conditions.

Example Reaction Scheme

-

Nitration: A pre-chlorinated benzene derivative undergoes nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize polysubstitution .

-

Etherification: Reaction with 2-methoxyethanol in the presence of a base (e.g., KOH) and a polar aprotic solvent (e.g., DMSO).

Yield Optimization: Purification via column chromatography or recrystallization improves purity, though yields remain moderate (50–70%) due to steric hindrance.

Applications

Industrial and Pharmaceutical Uses

-

Dye Synthesis: Nitroaromatics are precursors to azo dyes. The nitro group can be reduced to an amine for diazo coupling .

-

Pharmaceutical Intermediates: Functional groups enable derivatization into bioactive molecules. For example, similar compounds show antimicrobial and anticancer activity .

-

Agrochemicals: Potential use in pesticide synthesis due to stability and reactivity .

Comparative Reactivity

Biological Activity

| Compound | LD₅₀ (Rat, Oral) | Key Risks |

|---|---|---|

| 1-Chloro-4-nitrobenzene | 420 mg/kg | Methemoglobinemia |

| 3-Nitrochlorobenzene | 650 mg/kg | Hepatotoxicity |

Recent Research and Knowledge Gaps

2023–2025 Developments

-

Synthetic Innovations: Computational modeling (DFT) predicts optimal reaction conditions for nitroaromatic synthesis.

-

Environmental Impact: Limited data on biodegradation; persistence inferred from similar compounds .

Unaddressed Areas:

-

In vivo toxicokinetics and long-term ecotoxicological effects.

-

Catalytic methods to improve synthesis efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume